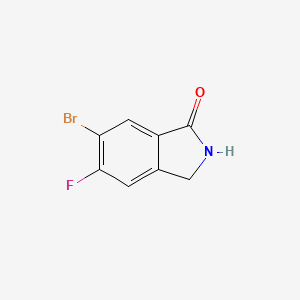
(2S,5S)-2,5-dimethylmorpholin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,5S)-2,5-dimethylmorpholin-3-one, also known as 2,5-DMM, is a chiral non-racemic secondary amine that has been used in a variety of laboratory experiments. It is a versatile reagent that has been used in the synthesis of both pharmaceutical and agrochemical compounds. It has also been used in asymmetric catalytic reactions, as well as in the preparation of optically active intermediates.
科学的研究の応用
(2S,5S)-2,5-dimethylmorpholin-3-one has been used in a variety of laboratory experiments, including asymmetric catalytic reactions, the synthesis of optically active intermediates, and the preparation of pharmaceutical and agrochemical compounds. It has also been used as a catalyst in the enantioselective synthesis of compounds with anti-inflammatory, anti-tumor, and anti-bacterial activities.
作用機序
The mechanism of action of (2S,5S)-2,5-dimethylmorpholin-3-one is not fully understood. However, it is believed to act as a nucleophile, forming a covalent bond with the electrophilic center of the substrate molecule. This covalent bond is then broken, allowing the substrate molecule to rearrange into a new configuration.
Biochemical and Physiological Effects
(2S,5S)-2,5-dimethylmorpholin-3-one has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the degradation of proteins, and has been shown to have anti-inflammatory, anti-tumor, and anti-bacterial activities. In addition, it has been found to be an effective inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
実験室実験の利点と制限
(2S,5S)-2,5-dimethylmorpholin-3-one has several advantages for use in laboratory experiments. It is a chiral non-racemic secondary amine, and is therefore useful for the synthesis of optically active intermediates. It is also relatively inexpensive and easy to obtain, and is stable under a variety of conditions. However, it is important to note that (2S,5S)-2,5-dimethylmorpholin-3-one is toxic and should be handled with caution.
将来の方向性
There are several potential future directions for the use of (2S,5S)-2,5-dimethylmorpholin-3-one in laboratory experiments. It could be used as a catalyst in the synthesis of complex molecules, such as natural products. It could also be used to synthesize optically active intermediates for the preparation of pharmaceutical and agrochemical compounds. Additionally, it could be used to investigate the mechanism of action of enzymes involved in the degradation of proteins. Finally, it could be used to investigate the biochemical and physiological effects of (2S,5S)-2,5-dimethylmorpholin-3-one on various biological systems.
合成法
(2S,5S)-2,5-dimethylmorpholin-3-one can be synthesized from morpholine and dimethylformamide (DMF) via a condensation reaction. The reaction is catalyzed by a base, such as sodium hydroxide, and is typically carried out in an inert atmosphere. The reaction is typically carried out at a temperature of 70-80°C, and yields (2S,5S)-2,5-dimethylmorpholin-3-one in yields of up to 95%.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for (2S,5S)-2,5-dimethylmorpholin-3-one involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2,5-dimethyl-1,4-dioxane-2,5-diol", "sodium hydride", "methyl iodide", "morpholine", "acetic anhydride", "sodium acetate", "hydrochloric acid", "sodium hydroxide", "diethyl ether", "water" ], "Reaction": [ "Step 1: Deprotonation of 2,5-dimethyl-1,4-dioxane-2,5-diol with sodium hydride in diethyl ether to form the corresponding sodium salt.", "Step 2: Alkylation of the sodium salt with methyl iodide to form 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide.", "Step 3: Reaction of 2,5-dimethyl-1,4-dioxane-2,5-dimethyl iodide with morpholine in the presence of sodium acetate in acetic anhydride to form (2S,5S)-2,5-dimethylmorpholine.", "Step 4: Oxidation of (2S,5S)-2,5-dimethylmorpholine with hydrochloric acid and sodium chlorate to form (2S,5S)-2,5-dimethylmorpholin-3-one.", "Step 5: Purification of the product by recrystallization from water." ] } | |
CAS番号 |
115206-98-9 |
製品名 |
(2S,5S)-2,5-dimethylmorpholin-3-one |
分子式 |
C6H11NO2 |
分子量 |
129.2 |
純度 |
95 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



